molecular formula C10H17Cl B1626264 Bornyl chloride, (+)- CAS No. 464-41-5

Bornyl chloride, (+)-

Cat. No.: B1626264
CAS No.: 464-41-5
M. Wt: 172.69 g/mol
InChI Key: XXZAOMJCZBZKPV-WEDXCCLWSA-N
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Description

Bornyl chloride, (+)-, also known as 2-chlorobornane, is a crystalline compound derived from the liquid component of turpentine. It is a significant compound in organic chemistry due to its unique structure and reactivity. Historically, it was referred to as “artificial camphor” and has been extensively studied for its chemical properties and applications .

Mechanism of Action

Bornyl chloride, also known as endo-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane , is a chemical compound with a molecular weight of 172.695

Target of Action

It is known that bornyl chloride is a derivative of borneol , a natural, plant-derived, lipophilic, volatile, bicyclic monoterpenoid . Borneol has been used in Traditional Chinese Medicine for more than 1000 years and has been incorporated predominantly as an adjuvant in the traditional Chinese formulations of centrally acting drugs to improve drug delivery to the brain .

Mode of Action

Borneol, from which bornyl chloride is derived, is known to alter cell membrane lipid structures and modulate multiple atp binding cassette transporters as well as tight junction proteins . These alterations in membrane properties may enhance the permeability of drugs across various physiological barriers .

Biochemical Pathways

Borneol, its parent compound, is known to affect various metabolic routes, including reduction, oxidation, hydrolysis, glucuronidation, sulfation, o-methylation, and glycine . Glucuronidation, sulfation, O-methylation, and reduction are the main metabolic pathways of Borneol .

Pharmacokinetics

A study on bornyl caffeate, a derivative of borneol, showed that it follows a three-compartment open model . The time to peak concentration (Tmax) and the maximum plasma concentration (Cmax) of Bornyl caffeate were 0.53 h and 409.33 ng/mL, respectively . The compound displayed an increased half-life of elimination (T1/2β), area under the concentration time curve from 0 to t (AUC0–t), and area under the concentration time curve from 0 to ∞ (AUC0–∞), a decreased half-life of absorption (T1/2α), and an identical Cmax .

Result of Action

Borneol, its parent compound, is known to enhance the permeability of drugs across various physiological barriers, potentially leading to improved therapeutic effects .

Biochemical Analysis

Biochemical Properties

Bornyl chloride, (+)-, plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to undergo hydroxylation by specific microbial cultures, such as Fusarium culmorum, which hydroxylates bornyl chloride at the C(5) position . This interaction highlights its role in microbial metabolism and its potential use in biotransformation processes.

Cellular Effects

Bornyl chloride, (+)-, affects various cellular processes and functions. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, bornyl chloride can modulate the activity of chloride channels and transporters, impacting cellular ion homeostasis and membrane potential . These effects can lead to changes in cell proliferation, differentiation, and apoptosis, making bornyl chloride a compound of interest in cellular physiology studies.

Molecular Mechanism

The molecular mechanism of bornyl chloride, (+)-, involves its interaction with biomolecules at the molecular level. It can act as a ligand for specific receptors or enzymes, leading to enzyme inhibition or activation. One notable mechanism is the Wagner-Meerwein rearrangement, where bornyl chloride undergoes a carbocation rearrangement to form more stable products . This rearrangement is catalyzed by acids or bases and is crucial for understanding the compound’s reactivity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bornyl chloride, (+)-, can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH. Studies have shown that bornyl chloride can degrade into other products over time, affecting its long-term impact on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of bornyl chloride, (+)-, vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or antimicrobial properties. At high doses, bornyl chloride can exhibit toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

Bornyl chloride, (+)-, is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites . These metabolic transformations can affect the compound’s bioavailability, activity, and toxicity. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of bornyl chloride, (+)-, within cells and tissues are mediated by specific transporters and binding proteins. Chloride channels and transporters play a significant role in its cellular uptake and distribution . These transport mechanisms can influence the compound’s localization, accumulation, and overall bioactivity.

Subcellular Localization

Bornyl chloride, (+)-, exhibits specific subcellular localization, which can affect its activity and function. It may localize to particular cellular compartments, such as the cytoplasm or organelles, depending on its chemical properties and interactions with targeting signals . This localization is crucial for understanding the compound’s mode of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bornyl chloride, (+)-, is typically synthesized through the reaction of dry hydrogen chloride with α-pinene, a major component of turpentine. This reaction involves the electrophilic addition of hydrogen chloride to α-pinene, followed by a Wagner-Meerwein rearrangement to form bornyl chloride .

Industrial Production Methods: The industrial production of bornyl chloride involves the large-scale reaction of α-pinene with hydrogen chloride under controlled conditions. The process is optimized to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a catalyst to facilitate the rearrangement and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Bornyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bornyl chloride, (+)-, has several applications in scientific research:

Comparison with Similar Compounds

    Pinene Hydrochloride: An unstable isomer of bornyl chloride that rapidly isomerizes to bornyl chloride under mild conditions.

    Camphene: A product of the elimination reaction of bornyl chloride.

    Isobornyl Chloride: Another isomer formed through rearrangement reactions.

Uniqueness: Bornyl chloride is unique due to its stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various rearrangement reactions distinguishes it from other similar compounds .

Properties

IUPAC Name

(1R,2S,4R)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZAOMJCZBZKPV-WEDXCCLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861948
Record name 2-endo-Bornyl chloride
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Molecular Weight

172.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464-41-5, 30462-53-4
Record name Bornyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=464-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bornyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bornyl chloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030462534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-endo-Bornyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endo-2-chlorobornane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.683
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Record name BORNYL CHLORIDE
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Record name BORNYL CHLORIDE, (+)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3GJ0TB404
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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